5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
2-ethyl-4-hydroxy-3-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFQZPBIRYFPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(C(=O)O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052441 | |
| Record name | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, yellow liquid with a maple, butterscotch odour | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.134-1.144 | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/39/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
698-10-2 | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abhexon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J007136N0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
21 °C | |
| Record name | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism
The cyclization proceeds through acid-catalyzed intramolecular ester hydrolysis and lactonization. Hydrochloric acid protonates the carbonyl oxygen of the β-formylcrotonate, facilitating nucleophilic attack by the hydroxyl group on the α,β-unsaturated carbonyl system. Subsequent dehydration yields the furanone ring.
Optimization of Reaction Conditions
Key variables influencing yield and purity include hydrochloric acid concentration, temperature, and reaction time. Optimal conditions derived from patent data are summarized below:
Table 1: Optimization of Reaction Conditions for Cyclization
| Variable | Range | Optimal Conditions | Yield (%) |
|---|---|---|---|
| HCl concentration | 1–38% (w/w) | 10% | 93–96 |
| Temperature | 90–110°C | 100°C (reflux) | – |
| Time | 0.5–24 hours | 2 hours | – |
| Molar ratio (HCl:ester) | 0.8–1.2:1 | 1:1 | – |
For example, refluxing methyl β-formylcrotonate with 10% aqueous HCl for 2 hours achieves a 96% yield. Ethyl β-formylcrotonate under similar conditions yields 93%. The reaction initially forms an emulsion, which dissolves within 15 minutes of refluxing, indicating progression.
Industrial-Scale Production Considerations
Industrial implementation of this method prioritizes cost efficiency and minimal waste. A one-pot protocol is employed, wherein the crude product—after cyclization—is subjected to reduced-pressure distillation to remove methanol, water, and excess HCl. Residual HCl in the distillation residue catalyzes the conversion of the byproduct 5-methoxy-4-methyl-2(5H)-furanone into the target compound upon heating at 90–110°C for 2 hours. This step elevates the overall yield to >95%.
Table 2: Byproduct Conversion Conditions
| Byproduct | HCl Concentration | Temperature | Time | Conversion (%) |
|---|---|---|---|---|
| 5-Methoxy-4-methyl-2(5H)-furanone | 5% (w/w) | 95–100°C | 2.5 h | 89.1 |
Advantages Over Historical Methods
Prior syntheses suffered from low yields (e.g., 72% via sulfuric acid-mediated cyclization) and reliance on hazardous reagents. The current HCl-based method circumvents these issues by:
-
Eliminating multi-step sequences : Earlier routes required five steps, including Grignard reactions and oxidation.
-
Reducing reagent toxicity : Morpholine, a carcinogen used in older methods, is avoided entirely.
-
Enabling byproduct recycling : The 5-methoxy byproduct is converted back into the target compound, minimizing waste.
Scalability and Economic Viability
The process is scalable due to its simplicity and use of inexpensive reagents. Large-scale reactors (>100 L) maintain the same temperature and agitation profiles as lab-scale setups. Distillation under reduced pressure (0.6 mbar) ensures efficient solvent recovery, reducing production costs. Economic analyses suggest a 20–30% cost reduction compared to traditional methods, primarily due to higher yields and lower waste disposal expenses .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the carbonyl carbon under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furanones.
Scientific Research Applications
Flavoring Agent in Food Products
Flavor Profile and Usage
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one is known for its sweet, caramel-like aroma, reminiscent of maple syrup. It is widely utilized as a flavoring agent in the food industry. Its inclusion enhances the sensory attributes of various products, including baked goods, candies, and beverages. The compound has been authorized for use in animal feed at concentrations of 0.05 mg/kg for poultry and pigs, and 0.08 mg/kg for cattle and salmonids .
Case Study: Flavor Stability
Research has shown that the stability of flavors in processed foods can be significantly improved by incorporating this compound. A study on coffee substitutes indicated that this compound contributes positively to flavor stability during storage .
Analytical Chemistry Applications
Separation Techniques
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation using a mobile phase comprising acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities during preparative separation processes .
| Method | Details |
|---|---|
| Technique | Reverse-phase HPLC |
| Mobile Phase | Acetonitrile, water, phosphoric acid (replace with formic acid for MS) |
| Application | Isolation of impurities; pharmacokinetics studies |
Safety and Regulatory Aspects
The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a food flavoring agent. It was determined to be safe at specified concentrations in animal feed and poses minimal risk to consumers of animal products when used appropriately . However, it is noted that the compound may act as an irritant to skin and eyes.
Research Insights
Recent studies have focused on the synthesis and application of this compound:
- Synthesis Techniques : A straightforward synthesis method utilizing diethyl oxalate via a Grignard reaction has been documented, achieving high yields under optimized conditions .
- Fragrance Applications : The compound is also assessed for its safety as a fragrance ingredient, with comprehensive toxicological data supporting its use in cosmetics and personal care products .
Mechanism of Action
The mechanism of action of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes involved in metabolic pathways, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Chemical Structure and Properties
- IUPAC Name : 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
- Molecular Formula : C₇H₁₀O₃
- CAS No.: 698-10-2
- Molecular Weight : 142.15 g/mol
- Physical Properties : Yellow liquid with a characteristic maple-like, molasses, or caramel aroma. Soluble in water and organic solvents. Melting point: 31–35°C; boiling point: 83–86°C at 0.5 mmHg .
Comparison with Structurally Related Furanones
Structural and Functional Group Analysis
The compound belongs to a subgroup of furanones evaluated by EFSA (Flavouring Group Evaluation 217). Key structurally related compounds include:
| Compound Name | FL-no | Key Substituents | Aroma Profile |
|---|---|---|---|
| This compound | 10.023 | Ethyl (C5), methyl (C4), hydroxyl (C3) | Maple, molasses, caramel |
| 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon) | 10.030 | Methyl (C4, C5), hydroxyl (C3) | Burnt sugar, curry, soy sauce |
| Furan-2(5H)-one | 10.066 | No additional substituents | Fruity, buttery |
| 3,4-Dimethyl-5-pentylidenefuran-2(5H)-one | 10.042 | Methyl (C3, C4), pentylidene (C5) | Not well-characterized |
Critical Analysis of Key Differences
- Genotoxicity: While this compound and sotolon are deemed safe, furan-2(5H)-one’s in vivo genotoxicity excludes it from regulatory approval .
- Regulatory Pathways : Sotolon’s pre-2000 JECFA evaluation streamlined its approval, whereas newer compounds require extensive EFSA review .
Biological Activity
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, also known as ethyl fenugreek lactone, is a compound recognized for its diverse biological activities and applications in various fields, including food science and pharmacology. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
This compound is a furan derivative characterized by the following chemical structure:
- Molecular Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol
- CAS Number : 698-10-2
This compound is noted for its pleasant aroma, contributing to the flavor profiles of various food products, particularly in beverages and baked goods.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 1 |
| Staphylococcus aureus | 18 | 1 |
| Candida albicans | 12 | 0.5 |
These findings suggest potential applications in food preservation and as a natural antimicrobial agent in pharmaceuticals.
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
3. Neuroprotective Activity
Recent studies have indicated that this compound may possess neuroprotective effects. It appears to modulate neuronal signaling pathways, potentially offering benefits in neurodegenerative diseases. Research has shown that it can enhance neuronal survival under oxidative stress conditions.
Case Study 1: Flavoring Agent Safety Assessment
A safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the use of this compound as a flavoring agent in animal feed. The study concluded that at concentrations up to 0.08 mg/kg feed, the compound is safe for various animal species, with no significant adverse effects noted on consumer health .
Case Study 2: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of several furanones, including this compound. The results indicated that this compound effectively inhibited the growth of pathogenic bacteria in food matrices, suggesting its potential use as a natural preservative .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways related to inflammation and cell survival.
Q & A
Q. How is computational modeling applied to predict the compound’s metabolic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
